N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a fluorobenzyl group and a substituted imidazolidinone ring. The compound’s structure includes:
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-20(14-5-9-16(28-2)10-6-14)18(26)24(19(27)23-20)12-17(25)22-11-13-3-7-15(21)8-4-13/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVXHHFASFTGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Methoxyphenyl group : Known for its role in modulating biological activity through interactions with various biological targets.
- Imidazolidinone moiety : Implicated in a range of biological activities, including enzyme inhibition.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and lipid accumulation. This was observed in models assessing insulin signaling pathways and lipid profiles .
- Antitumor Activity : There is emerging evidence that compounds with similar structures exhibit antitumor properties by modulating p53 pathways, which are crucial for regulating cell cycle and apoptosis. This compound's potential in cancer therapy is an area of ongoing research .
- Neuroprotective Effects : Some derivatives of imidazolidinones have demonstrated neuroprotective properties, suggesting that this compound may also have implications for treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Insulin Sensitivity Improvement
In a controlled study using diabetic mouse models, this compound was shown to significantly improve insulin sensitivity. The compound enhanced the expression of genes involved in insulin signaling, such as IRS1 and PPARα, leading to better glucose homeostasis.
Case Study 2: Anticancer Potential
Another study investigated the anticancer potential of the compound on various cancer cell lines. The results indicated that it effectively induced apoptosis and inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the activation of p53-mediated pathways.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-fluorobenzylamine with appropriate acylating agents, followed by cyclization to form the imidazolidinone structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The presence of the fluorophenyl and methoxyphenyl groups is believed to enhance their interaction with molecular targets involved in cancer progression.
Antidiabetic Effects
In vivo studies have demonstrated that derivatives of this compound can improve insulin sensitivity and glucose tolerance in diabetic animal models. The mechanism appears to involve modulation of insulin signaling pathways, enhancing the expression of key genes associated with glucose metabolism . This suggests potential applications in developing new treatments for type 2 diabetes.
Drug Development
Given its structural characteristics, this compound is being explored as a lead compound for drug development targeting various diseases, including cancer and metabolic disorders. The ability to modify its structure could lead to the discovery of more potent analogs with improved pharmacokinetic properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core motifs (imidazolidinone, acetamide, or fluorinated/aryl groups). Key differences in substituents, synthesis, and physicochemical properties are highlighted.
Structural and Functional Group Variations
Physicochemical and Electronic Properties
- Electron Effects : The 4-fluorobenzyl group (target compound) vs. 3,4-dichlorophenyl () alters electron density, impacting reactivity and solubility.
- Hydrogen Bonding: The dioxoimidazolidinone moiety in the target compound enables stronger hydrogen bonding compared to mono-oxo heterocycles (e.g., pyrazolones in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
